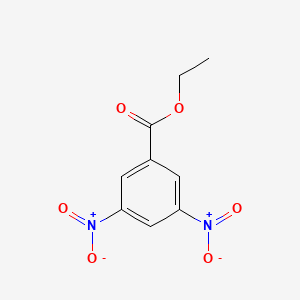

Ethyl 3,5-dinitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,5-dinitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O6/c1-2-17-9(12)6-3-7(10(13)14)5-8(4-6)11(15)16/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBQREHJPMPCXQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20210801 | |

| Record name | Ethyl 3,5-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-71-3 | |

| Record name | Benzoic acid, 3,5-dinitro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3,5-dinitrobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3,5-dinitrobenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32741 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3,5-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3,5-dinitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3,5-dinitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3,5-dinitrobenzoate (B1224709), covering its chemical and physical properties, synthesis, analytical methods, and known applications. All quantitative data is summarized in structured tables for ease of reference, and key experimental protocols are detailed.

Ethyl 3,5-dinitrobenzoate is an organic compound primarily used in analytical chemistry as a derivatizing agent to identify alcohols.[3] It is the ethyl ester of 3,5-dinitrobenzoic acid.[2]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₆ | [4][2] |

| Molecular Weight | 240.17 g/mol | [4][1][2] |

| Appearance | Solid | [1][5] |

| Melting Point | 94-95 °C | [1][5] |

| Boiling Point | 367.1 - 382.88 °C | |

| Density | ~1.433 g/cm³ | |

| Calculated LogP | 2.72610 | |

| Calculated Water Solubility (log10WS) | -3.43 mol/L | [6] |

Safety and Hazard Information

This compound is classified as harmful if swallowed. Appropriate safety precautions should be taken during handling.

| Hazard Class | GHS Pictogram | Hazard Statement | Precautionary Statements |

| Acute toxicity, oral (Category 4) | GHS07 (Exclamation mark) | H302 : Harmful if swallowed | P264, P270, P301+P317, P330, P501 |

Data sourced from PubChem.[4]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

Synthesis Protocols

Two primary methods for the synthesis of this compound are described: a conventional method and a green, microwave-assisted method.

1. Conventional Synthesis via Acyl Chloride

This method involves a two-step process starting from 3,5-dinitrobenzoic acid.

-

Step 1: Formation of 3,5-dinitrobenzoyl chloride

-

In a dry reaction vessel, gently warm a mixture of 5 g of 3,5-dinitrobenzoic acid and 5 g of phosphorus pentachloride.

-

Allow the mixture to cool. The resulting solid dinitrobenzoyl chloride is separated from the phosphorus oxychloride by pressing on a porous plate.[7]

-

-

Step 2: Esterification

2. Green Synthesis: Microwave-Assisted Direct Esterification

This method avoids the use of hazardous reagents like phosphorus pentachloride and significantly reduces reaction time.

-

In a microwave-safe vessel, mix 3,5-dinitrobenzoic acid with ethyl alcohol.

-

Add a few drops of concentrated sulfuric acid to act as a catalyst.

-

Irradiate the mixture in a microwave reactor. The reaction is typically completed in less than 10 minutes.

-

After cooling, the crude product is poured into ice-cold water.

-

The precipitate is washed with a sodium bicarbonate solution to neutralize any remaining acid.

-

The final product is purified by recrystallization from a suitable solvent.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

This compound can be effectively analyzed using a reverse-phase HPLC method.

-

Column: Newcrom R1 column.[8]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid.[8]

-

For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[8]

-

-

Detection: UV detection is suitable for this compound due to the presence of nitroaromatic chromophores.

-

Application: This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[8]

Applications

The primary applications of this compound are rooted in its chemical reactivity and physical properties.

-

Derivatizing Agent: Its most common use is in qualitative organic analysis. Alcohols, which are often liquids, can be reacted with 3,5-dinitrobenzoyl chloride (derived from the parent acid) to form solid ester derivatives like this compound. These crystalline solids have sharp, well-defined melting points, which aid in the identification of the original alcohol.[3]

-

Polymer Stabilizer: It has been reported for use as a stabilizer for polymers and plastics.[2]

-

Research Applications: The compound is used in physical organic chemistry research, for example, in forming charge transfer spectra with specific n-alkane solutions.[9]

Biological Activity and Drug Development Potential

A thorough review of scientific literature and chemical databases, including PubChem, reveals no significant documented biological activity for this compound. The "Biological Test Results" section in its PubChem entry is empty.[4] Furthermore, toxicology data is limited, with most safety data sheets indicating "no data available" for metrics beyond acute oral toxicity.[5][10] Consequently, this compound is not currently considered a candidate for drug development, and there is no information regarding its interaction with any biological signaling pathways.

Solubility Profile

For context, a study on its parent compound, 3,5-dinitrobenzoic acid, showed that its solubility increases with temperature and follows the order of methanol (B129727) > ethanol (B145695) > ethyl acetate (B1210297) > acetonitrile > dichloromethane (B109758) > toluene (B28343) > water.[11] While not directly applicable to the ethyl ester, this provides some indication of its likely behavior in protic and aprotic solvents.

References

- 1. 3,5-二硝基苯甲酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 618-71-3 | FE70670 | Biosynth [biosynth.com]

- 3. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 4. This compound | C9H8N2O6 | CID 69255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. This compound (CAS 618-71-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. prepchem.com [prepchem.com]

- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. This compound | 618-71-3 [chemicalbook.com]

- 10. fishersci.ie [fishersci.ie]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Ethyl 3,5-dinitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3,5-dinitrobenzoate (B1224709) is a stable, yellow crystalline solid that serves as a key intermediate in various chemical syntheses. Its dinitro-substituted benzene (B151609) ring makes it a subject of interest for studying electronic effects and reaction mechanisms. This technical guide provides a comprehensive overview of the physical properties of Ethyl 3,5-dinitrobenzoate, detailed experimental protocols for its synthesis and characterization, and an analysis of its spectral data.

Core Physical and Chemical Properties

A summary of the key physical and chemical identifiers for this compound is provided below.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 3,5-Dinitrobenzoic acid ethyl ester |

| CAS Number | 618-71-3 |

| Molecular Formula | C₉H₈N₂O₆ |

| Molecular Weight | 240.17 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 92-95 °C |

| Boiling Point | 367.1 °C at 760 mmHg |

| Density | 1.433 g/cm³ |

| Refractive Index | 1.58 |

| Solubility | Recrystallized from 60% alcohol.[1] General solubility information in common organic solvents is not readily available in the literature. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a two-step process starting from 3,5-dinitrobenzoic acid.[1]

Step 1: Synthesis of 3,5-Dinitrobenzoyl Chloride

-

In a fume hood, gently warm a mixture of 5 g of 3,5-dinitrobenzoic acid and 5 g of phosphorus pentachloride.

-

Allow the reaction mixture to cool.

-

Separate the solid 3,5-dinitrobenzoyl chloride from the phosphorus oxychloride by pressing the mixture on a porous plate.

Step 2: Esterification to this compound

-

Treat the crude 3,5-dinitrobenzoyl chloride with 5 ml of ethyl alcohol.

-

Heat the mixture under reflux at approximately 80°C for 10 minutes.

-

The resulting product, this compound, is then purified by crystallization from 60% alcohol.[1]

Determination of Physical Properties

The following are general standard procedures for the determination of the key physical properties of a solid organic compound like this compound.

The melting point is a crucial indicator of the purity of a crystalline solid.

-

A small amount of the dried, powdered sample of this compound is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

For high-boiling point solids, the boiling point is typically determined under reduced pressure and extrapolated to atmospheric pressure. A common laboratory method for determining the boiling point of a small sample is the Thiele tube method.

-

A small amount of the substance is placed in a fusion tube.

-

A capillary tube, sealed at one end, is placed inverted into the fusion tube.

-

The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

A general qualitative procedure to determine the solubility of this compound in various solvents is as follows:

-

Add approximately 10-20 mg of the solid to 1 mL of the solvent in a small test tube.

-

Stir or shake the mixture vigorously for about one minute.

-

Observe if the solid dissolves completely.

-

If the solid dissolves, it is considered soluble. If it does not, it is considered insoluble. This can be tested with a range of polar and non-polar organic solvents.

Spectral Data and Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the aromatic protons and the ethyl group protons.

-

Aromatic Protons: The two equivalent protons on the benzene ring (at positions 2 and 6) would appear as a single signal, likely a triplet due to coupling with the proton at position 4. The proton at position 4 would appear as a triplet due to coupling with the two equivalent protons at positions 2 and 6.

-

Ethyl Group Protons: The methylene (B1212753) protons (-CH₂-) of the ethyl group will appear as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) will appear as a triplet due to coupling with the two methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The expected signals are:

-

Carbonyl Carbon: A signal in the downfield region characteristic of an ester carbonyl group.

-

Aromatic Carbons: Signals for the carbon atoms of the benzene ring. The carbons attached to the nitro groups will be significantly deshielded.

-

Ethyl Group Carbons: Two signals corresponding to the methylene (-CH₂-) and methyl (-CH₃) carbons of the ethyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for its functional groups.

-

C=O Stretch: A strong absorption band around 1720-1740 cm⁻¹ corresponding to the ester carbonyl group.

-

N-O Stretch: Strong absorption bands for the nitro groups, typically appearing as two distinct peaks around 1530-1550 cm⁻¹ (asymmetric stretch) and 1340-1360 cm⁻¹ (symmetric stretch).

-

C-O Stretch: An absorption band for the ester C-O bond.

-

Aromatic C-H and C=C Stretches: Absorption bands characteristic of the substituted benzene ring.

Mass Spectrometry

The mass spectrum of this compound will show the molecular ion peak (M⁺) at m/z = 240. The fragmentation pattern will provide further structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and cleavage adjacent to the carbonyl group.

Conclusion

This technical guide has provided a detailed overview of the physical properties, synthesis, and spectral characteristics of this compound. The presented data and experimental protocols are intended to be a valuable resource for researchers and scientists working with this compound in various fields of chemistry and drug development. The well-defined physical and spectral properties of this compound make it a useful compound for both synthetic applications and as a reference standard.

References

An In-depth Technical Guide to Ethyl 3,5-dinitrobenzoate

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Ethyl 3,5-dinitrobenzoate (B1224709), tailored for researchers, scientists, and professionals in drug development.

Chemical Properties

Ethyl 3,5-dinitrobenzoate is an organic compound with significant applications in chemical synthesis and analysis. A summary of its key quantitative data is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₆ | [1][2][3][4] |

| Molecular Weight | 240.17 g/mol | [1][3][4] |

| Alternate Molecular Weight | 240.1696 g/mol | [2] |

| CAS Number | 618-71-3 | [2][3] |

| Appearance | Solid | |

| Melting Point | 94-95 °C | |

| Linear Formula | (O₂N)₂C₆H₃CO₂C₂H₅ |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is commonly achieved through a two-step process involving the formation of an acid chloride intermediate followed by esterification.

2.1. Step 1: Preparation of 3,5-Dinitrobenzoyl Chloride

This initial step involves the conversion of 3,5-dinitrobenzoic acid to its more reactive acid chloride derivative.

-

Reagents:

-

3,5-Dinitrobenzoic Acid (5 g)

-

Phosphorus Pentachloride (5 g)

-

-

Procedure:

2.2. Step 2: Esterification to this compound

The crude 3,5-dinitrobenzoyl chloride is then reacted with ethanol (B145695) to form the final ester product.

-

Reagents:

-

Crude 3,5-dinitrobenzoyl chloride (from Step 1)

-

Ethyl Alcohol (5 ml)

-

60% Alcohol (for crystallization)

-

-

Procedure:

A greener alternative to this conventional method involves the direct microwave-assisted reaction of 3,5-dinitrobenzoic acid with the alcohol in the presence of a few drops of concentrated sulfuric acid, which avoids the use of phosphorus pentachloride or thionyl chloride and the formation of harmful byproducts.[6][7]

Logical Workflow and Diagrams

3.1. Synthesis Workflow

The following diagram illustrates the conventional laboratory synthesis pathway for this compound.

Caption: Conventional two-step synthesis of this compound.

References

An In-depth Technical Guide to the 1H NMR Spectrum of Ethyl 3,5-dinitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 3,5-dinitrobenzoate (B1224709). It includes a detailed analysis of the spectral data, experimental protocols for synthesis and spectral acquisition, and visual diagrams to illustrate the molecular structure and synthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

1H NMR Spectral Data

The 1H NMR spectrum of Ethyl 3,5-dinitrobenzoate is characterized by distinct signals corresponding to the aromatic and ethyl protons. The strong electron-withdrawing nature of the two nitro groups significantly influences the chemical shifts of the aromatic protons, causing them to appear further downfield.

Table 1: 1H NMR Spectral Data for this compound

| Signal | Chemical Shift (δ) (ppm) | Integration | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| A | ~9.15 (estimated) | 1H | t (triplet) | ~2.2 | H-4 |

| B | ~9.05 (estimated) | 2H | d (doublet) | ~2.2 | H-2, H-6 |

| C | 4.45 | 2H | q (quartet) | 7.1 | -OCH2CH3 |

| D | 1.44 | 3H | t (triplet) | 7.1 | -OCH2CH3 |

Note: The chemical shifts for the aromatic protons (A and B) are estimated based on established substituent effects in substituted benzene (B151609) rings. Precise values may vary depending on the solvent and spectrometer frequency.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a two-step process starting from 3,5-dinitrobenzoic acid.[1][2][3]

Step 1: Synthesis of 3,5-Dinitrobenzoyl Chloride

-

In a fume hood, combine 1.0 g of 3,5-dinitrobenzoic acid with 1.5 g of phosphorus pentachloride (PCl5) in a dry boiling tube.[2]

-

Gently warm the mixture while stirring until a liquid is formed.[1][2]

-

Allow the mixture to cool. The solid 3,5-dinitrobenzoyl chloride will separate from the phosphorus oxychloride.[1]

Step 2: Esterification to this compound

-

To the crude 3,5-dinitrobenzoyl chloride, add 5 mL of ethyl alcohol.[1]

-

Heat the mixture under reflux at approximately 80°C for 10 minutes.[1]

-

Pour the reaction mixture into ice-cold water.

-

Wash the crude product with a sodium bicarbonate solution.

-

Recrystallize the final product from 60% ethanol (B145695) to obtain pure this compound.[1]

Alternative "Green" Synthesis Method:

A more environmentally friendly approach involves the direct reaction of 3,5-dinitrobenzoic acid with ethanol using a catalytic amount of concentrated sulfuric acid, often accelerated by microwave irradiation.[3]

-

In a clean, dry round-bottomed flask, mix 1 g of 3,5-dinitrobenzoic acid with 1 mL of ethanol.[3]

-

Add 1-2 drops of concentrated sulfuric acid.[3]

-

Heat the mixture in a microwave reactor for a short period (typically a few minutes).

-

After cooling, the product can be isolated and purified as described above.

Acquisition of 1H NMR Spectrum

The following is a general procedure for acquiring a 1H NMR spectrum of an organic compound like this compound.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl3). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spinner and insert it into the NMR spectrometer.

-

Shimming: Optimize the homogeneity of the magnetic field (shimming) to obtain sharp, well-resolved peaks.

-

Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, pulse width, and acquisition time. For a routine 1H NMR spectrum, 8 to 16 scans are typically sufficient.

-

Referencing: The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.

-

Data Processing: After acquisition, the raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are then applied to produce the final spectrum.

Visualizations

Molecular Structure and 1H NMR Assignments

The following diagram illustrates the structure of this compound with the proton environments labeled corresponding to the signals in the 1H NMR spectrum.

Caption: Molecular structure of this compound with 1H NMR assignments.

Synthetic Workflow

The following diagram outlines the synthetic pathway for the preparation of this compound from 3,5-dinitrobenzoic acid.

Caption: Synthetic workflow for this compound.

References

Spectroscopic Analysis of Ethyl 3,5-dinitrobenzoate: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the infrared (IR) and ultraviolet-visible (UV-Vis) spectral data for ethyl 3,5-dinitrobenzoate (B1224709). It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry, offering a centralized resource for the spectroscopic characterization of this compound. This document outlines detailed experimental protocols, presents quantitative spectral data in a clear, tabular format, and includes a workflow diagram for the complete spectroscopic analysis process.

Introduction

Ethyl 3,5-dinitrobenzoate (C9H8N2O6, CAS No: 618-71-3) is an organic compound of interest in various chemical and pharmaceutical applications.[1] Accurate and reliable spectroscopic data are crucial for its identification, purity assessment, and quality control. This guide focuses on two fundamental spectroscopic techniques: Fourier-transform infrared (FTIR) spectroscopy, which provides information about the functional groups present in the molecule, and UV-Vis spectroscopy, which gives insights into the electronic transitions within the molecule.

Quantitative Spectral Data

The following tables summarize the key quantitative data obtained from the IR and UV-Vis spectroscopic analysis of this compound.

Infrared (IR) Spectral Data

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its principal functional groups. The data presented below is a compilation from experimental spectra, highlighting the major vibrational modes.[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3092.53 | Weak | Aromatic C-H Stretch |

| 2982.29 | Weak | Aliphatic C-H Stretch |

| 1731.20 | Strong | C=O (Ester) Stretch |

| 1627.44 | Medium | Aromatic C=C Stretch |

| 1544.23 | Strong | Asymmetric NO₂ Stretch |

| 1347.31 | Strong | Symmetric NO₂ Stretch |

| 1276.83 | Strong | C-O (Ester) Stretch |

| 1178.99 | Medium | C-H Bending |

| 1080.68 | Medium | C-O Stretch |

| 922.67 | Medium | C-H Out-of-Plane Bending |

| 731.71 | Strong | Aromatic C-H Out-of-Plane Bending |

Ultraviolet-Visible (UV-Vis) Spectral Data

UV-Vis spectral data for this compound indicates the presence of chromophores within the molecule, primarily the nitro-substituted benzene (B151609) ring. While publicly available spectra confirm UV absorption, specific absorption maxima (λmax) values are not consistently reported in readily accessible literature. The primary absorption is expected in the UV region.

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Ethanol (B145695) | Not explicitly reported | Not available |

Note: The presence of a UV-Vis spectrum for this compound is confirmed in spectral databases.[1] However, the precise λmax is not detailed in the available resources.

Experimental Protocols

The following are detailed methodologies for obtaining the IR and UV-Vis spectra of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy - KBr Pellet Method

This protocol describes the preparation of a solid sample of this compound for FTIR analysis using the potassium bromide (KBr) pellet technique.

Materials and Equipment:

-

This compound (solid)

-

FTIR grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press with die

-

FTIR spectrometer

Procedure:

-

Drying: Dry the KBr powder in an oven at 110°C for a minimum of 2 hours to remove any absorbed moisture. Store in a desiccator until use.

-

Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr.

-

Grinding: Add the sample and KBr to the agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. The particle size should be minimized to reduce scattering of the infrared radiation.

-

Pellet Formation: Transfer a portion of the mixture into the die of the pellet press. Assemble the press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum over the desired range (e.g., 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet should be collected for background correction.

Ultraviolet-Visible (UV-Vis) Spectroscopy

This protocol outlines the procedure for obtaining the UV-Vis absorption spectrum of this compound in an ethanol solution.

Materials and Equipment:

-

This compound

-

Spectroscopic grade ethanol

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Solvent Blank: Fill a quartz cuvette with the spectroscopic grade ethanol to be used as the reference (blank).

-

Standard Solution Preparation: Prepare a stock solution of this compound in ethanol of a known concentration (e.g., 1 mg/mL). From this stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) for analysis. The final concentration should be adjusted to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 200-400 nm).

-

Blank Measurement: Place the cuvette with the ethanol blank in the spectrophotometer and record the baseline.

-

Sample Measurement: Rinse a second quartz cuvette with the prepared this compound solution, then fill it with the solution. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.

Visualized Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound, from sample preparation to final data analysis and interpretation.

References

An In-depth Technical Guide to the Crystal Structure Analysis of Ethyl 3,5-dinitrobenzoate

This technical guide provides a comprehensive overview of the crystal structure analysis of Ethyl 3,5-dinitrobenzoate (B1224709), tailored for researchers, scientists, and professionals in drug development. The document details the crystallographic data, experimental protocols for synthesis and structure determination, and key structural features of the molecule.

Introduction

Ethyl 3,5-dinitrobenzoate (C₉H₈N₂O₆) is an organic compound of interest in crystallographic studies due to the potential for rotational isomerism of its nitro and carboxyl groups relative to the benzene (B151609) ring. Understanding its three-dimensional structure is crucial for predicting its physicochemical properties and potential applications. This guide summarizes the findings from X-ray crystallographic analyses of this compound.

Synthesis and Crystallization

Single crystals of this compound suitable for X-ray diffraction analysis can be prepared and crystallized using the following protocol.

Experimental Protocol: Synthesis and Crystallization

-

Synthesis: The synthesis of this compound is achieved through the reaction of 3,5-dinitrobenzoyl chloride with ethanol.[1] A gentle warming of 5 grams of 3,5-dinitrobenzoic acid with 5 grams of phosphorus pentachloride can be performed to produce the dinitrobenzoyl chloride intermediate.[2] This intermediate is then refluxed with 5 ml of ethyl alcohol at approximately 80°C for 10 minutes.[2]

-

Crystallization: The crude product is purified by recrystallization from a 60% alcohol solution.[2] This process yields pale yellow, needle-like crystals elongated along the b-axis.[1]

Crystal Structure Determination

The determination of the crystal structure of this compound was accomplished through single-crystal X-ray diffraction.

Experimental Protocol: X-ray Diffraction Analysis

-

Crystal Mounting: A suitable single crystal of this compound is mounted on a goniometer head.

-

Data Collection: X-ray diffraction data are collected using a diffractometer, such as a Datex-automated General Electric XRD 6 Diffractometer, with Cu-Kα radiation.[3] Data collection typically involves rotation and oscillation photographs or precession films to determine the unit cell dimensions and space group.[1]

-

Structure Solution: The crystal structure is solved using direct methods.[3][4]

-

Structure Refinement: The structural model is refined using full-matrix least-squares methods.[3][4] The refinement process continues until convergence is reached, indicated by a low R-factor. For this compound, the structure was refined to an R-factor of 0.061 for 1299 observed reflections.[3][4]

Crystallographic Data

The crystallographic data for this compound are summarized in the table below. The data presented are from a more recent and accurate determination.[3][4] An earlier study reported slightly different unit cell parameters and space group, but the structure proved too complex to be fully determined at that time.[1]

| Parameter | Value |

| Chemical Formula | C₉H₈N₂O₆ |

| Molecular Weight | 240.17 g/mol [3][5][6][7] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c[3][4] |

| a | 13.856(4) Å[3] |

| b | 4.770(1) Å[3] |

| c | 18.354(5) Å[3] |

| β | 119.59(2)°[3] |

| Volume | 1054.9 ų[3] |

| Z | 4[3][4] |

| Density (calculated) | 1.512 g/cm³[3] |

| Density (measured) | 1.511 g/cm³[1] |

| Absorption Coefficient (μ) | 11.4 cm⁻¹ (for Cu-Kα)[3] |

| F(000) | 496[3] |

| R-factor | 0.061 (for 1299 observed reflections)[3][4] |

Molecular Structure and Conformation

The crystal structure analysis reveals key features of the molecular geometry of this compound. The molecule is not perfectly planar. The carboxy group and the two nitro groups are rotated out of the plane of the aromatic ring. Specifically, the carboxy group is rotated by 2°, while the two nitro groups are rotated by 2° and 11°, respectively.[3][4] The carbon-nitrogen bond distance is reported to be 1.48 Å.[3][4] A notable feature of the crystal structure is the disorder of the ethyl group, which was found to occupy two possible orientations in an approximate ratio of 7:3.[3]

Visualizations

Workflow for Synthesis and Crystallization

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. prepchem.com [prepchem.com]

- 3. Crystal structure of this compound - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 4. Crystal structure of this compound - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 5. This compound | C9H8N2O6 | CID 69255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 99 618-71-3 [sigmaaldrich.com]

- 7. calpaclab.com [calpaclab.com]

An In-depth Technical Guide to the Solubility of Ethyl 3,5-dinitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethyl 3,5-dinitrobenzoate (B1224709) in common laboratory solvents. Due to a notable lack of publicly available experimental data, this document presents the available calculated data, outlines a detailed experimental protocol for determining solubility, and provides a workflow for this procedure.

I. Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a significant gap in experimentally determined solubility data for ethyl 3,5-dinitrobenzoate in common laboratory solvents. While physical properties such as melting point (94-95 °C) and molecular weight (240.17 g/mol ) are well-documented, quantitative solubility values are largely unreported.

The only available quantitative measure is a computationally derived value for water solubility. This calculated value provides a theoretical estimate of the compound's solubility in water.

Table 1: Calculated and Qualitative Solubility of this compound

| Solvent | Quantitative Solubility | Method | Notes |

| Water | Log10(S, mol/L) = -3.43 | Calculated | This is a predictive value, not experimentally verified. |

| Other Common Lab Solvents | No data available | - | Experimental determination is required. |

It is imperative for researchers to experimentally determine the solubility of this compound in their specific solvents of interest to ensure accuracy in their work.

II. Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound using the equilibrium solubility method. This method is robust and can be adapted for various common laboratory solvents.

A. Materials and Equipment

-

This compound (solid, high purity)

-

Solvent of interest (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, dimethyl sulfoxide)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

B. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution process has reached equilibrium. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, carefully remove the vials from the shaker. Allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, centrifuge the vials at a moderate speed.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted solution using a calibrated analytical instrument (e.g., UV-Vis spectrophotometer or HPLC) to determine the concentration of this compound.

-

A pre-established calibration curve of known concentrations of this compound versus the instrument response is required for accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the solvent at the experimental temperature. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

-

III. Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

This guide underscores the current knowledge gap regarding the solubility of this compound and provides the necessary tools for researchers to address this gap through a standardized and reliable experimental protocol. The availability of accurate solubility data is fundamental for the successful design and execution of experiments in chemical research and drug development.

Hazards and safety precautions for Ethyl 3,5-dinitrobenzoate

An In-depth Technical Guide to the Hazards and Safety Precautions for Ethyl 3,5-dinitrobenzoate (B1224709)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. The information compiled is based on publicly available safety data sheets and scientific literature. It is not exhaustive and should be supplemented with a thorough review of the most current Safety Data Sheet (SDS) and internal safety protocols before handling this chemical.

Executive Summary

Ethyl 3,5-dinitrobenzoate (CAS No. 618-71-3) is a nitroaromatic compound used in laboratory and chemical synthesis settings.[1][2] Its primary identified hazard is acute oral toxicity, classified as GHS Category 4 ("Harmful if swallowed").[3][4] While specific quantitative data for many toxicological endpoints are unavailable, the chemical class of polynitroaryl compounds warrants caution due to potential thermal instability and explosive hazards under certain conditions.[5] This guide provides a comprehensive overview of the known hazards, recommended safety precautions, and a summary of the current state of toxicological data. It also outlines general experimental methodologies relevant to the assessment of such a compound.

Hazard Identification and Classification

The primary and officially recognized hazard associated with this compound is its acute oral toxicity.[3][4] Beyond this, specific data on other health and environmental hazards are largely absent from available safety data sheets.[1][2]

GHS Classification:

Pictogram:

-

GHS07 (Exclamation Mark)[4]

Signal Word:

-

Warning[4]

Potential Unclassified Hazards:

-

Thermal Decomposition: As with many nitroaromatic compounds, thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides.[1][2]

-

Explosion Hazard: Polynitroaromatic compounds as a class may pose an explosion risk if subjected to shock, rapid heating, or when heated with caustic alkalies.[5] While not specifically documented for this ethyl ester, this class-related hazard should be considered.

-

Skin and Eye Irritation: Data is unavailable, but contact should be avoided.[2]

-

Inhalation Toxicity: Data is unavailable; inhalation of dust should be avoided.[1][2]

Physical and Chemical Properties

A summary of key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 618-71-3 | [1][2] |

| Molecular Formula | C₉H₈N₂O₆ | [1][2] |

| Molecular Weight | 240.17 g/mol | [4] |

| Appearance | Solid | [2] |

| Melting Point | 94 - 95 °C (201.2 - 203 °F) | [2] |

| Boiling Point | No data available | [2] |

| Solubility | No data available | [2] |

| Stability | Stable under normal conditions. | [1][2] |

Toxicological Data Summary

A critical finding for researchers is the general lack of specific quantitative toxicological data for this compound. This indicates that the substance has not been extensively studied for its toxicological profile. The table below summarizes the status of available data.

| Toxicological Endpoint | Finding | Reference |

| Acute Toxicity (Oral) | GHS Category 4; No LD50 data available | [2][3] |

| Acute Toxicity (Dermal) | No data available | [2] |

| Acute Toxicity (Inhalation) | No data available | [2] |

| Skin Corrosion/Irritation | No data available | [2] |

| Serious Eye Damage/Irritation | No data available | [2] |

| Respiratory/Skin Sensitization | No data available | [2] |

| Germ Cell Mutagenicity | No data available | [1] |

| Carcinogenicity | No data available | [1] |

| Reproductive Toxicity | No data available | [1] |

| STOT - Single Exposure | No data available | [1] |

| STOT - Repeated Exposure | No data available | [1] |

Safety Precautions and Handling

Given the known oral toxicity and the potential for uncharacterized hazards, stringent adherence to safety protocols is mandatory.

5.1 Engineering Controls:

-

Ensure adequate ventilation in areas where the substance is handled to minimize dust or vapor concentrations.[1]

-

An eyewash station and safety shower should be readily accessible.[5]

5.2 Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses with side shields or goggles conforming to EN166 standards.[1]

-

Hand Protection: Wear protective gloves (e.g., Neoprene, PVC).[2] Always inspect gloves before use and observe breakthrough times provided by the supplier.[1]

-

Skin and Body Protection: Wear long-sleeved clothing.[1] For larger scale operations, consider non-static clothing and non-sparking safety footwear.[5]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved N95 respirator or equivalent.[4]

5.3 Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.[1]

-

Avoid ingestion and inhalation.[1]

-

Avoid dust formation.[1]

-

Do not eat, drink, or smoke when using this product.[1]

-

Keep containers tightly closed in a dry, well-ventilated place.[1][2]

-

Store away from incompatible materials and heat sources.[1]

5.4 First Aid Measures:

-

Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[6] Rinse mouth with water and drink plenty of water afterwards.[2]

-

Inhalation: Remove to fresh air. Get medical attention if symptoms occur.[2]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[2]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]

5.5 Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1]

-

Specific Hazards: Thermal decomposition can release irritating gases and vapors.[2] As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

General Experimental Protocols for Hazard Assessment

While specific studies on this compound are not available, the following outlines the standard methodologies that would be employed to determine the data currently missing from its toxicological profile.

6.1 Acute Oral Toxicity (General Protocol - OECD 423):

-

Objective: To determine the acute oral toxicity and estimate an LD50 value.

-

Methodology: A stepwise procedure is used with a small number of animals (typically rats). A starting dose is administered to a single animal.

-

Observation: The animal is observed for signs of toxicity for up to 14 days.

-

Progression: If the animal survives, the dose is increased for the next animal. If it does not, the dose is decreased. This continues until the dose causing mortality is identified or the limit dose (e.g., 2000 mg/kg) is reached without mortality.

-

Endpoint: The result is a classification (like GHS Category 4) and a range for the LD50 value.

6.2 In Vitro Skin Irritation (General Protocol - OECD 439 using Reconstructed Human Epidermis):

-

Objective: To assess the potential of a chemical to cause skin irritation.

-

Methodology: Reconstructed human epidermis (RhE) models, such as EpiDerm™, are used. A small amount of the test substance is applied topically to the tissue surface.

-

Exposure: The exposure time is standardized (e.g., 60 minutes).[7]

-

Post-Incubation: After exposure, the tissue is rinsed and incubated for a period (e.g., 42 hours) to allow for the development of cytotoxic effects.[7]

-

Endpoint: Cell viability is measured, typically using the MTT assay. A reduction in viability below a certain threshold (e.g., 50%) indicates the substance is an irritant.

6.3 In Vitro Eye Irritation (General Protocol - OECD 492 using Reconstructed Human Cornea-like Epithelium):

-

Objective: To identify chemicals that have the potential to cause serious eye damage or irritation.

-

Methodology: A reconstructed human cornea-like epithelium (RhCE) model, such as EpiOcular™, is used.

-

Exposure: The test substance is applied to the epithelial surface for a defined period (e.g., 30 minutes for liquids, 6 hours for solids).[8]

-

Endpoint: Tissue viability is measured via the MTT assay. A viability below 60% relative to a negative control suggests the chemical is an irritant requiring classification.[9]

Diagrams

Caption: Workflow for assessing and mitigating risks of this compound.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. fishersci.ie [fishersci.ie]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. cnb.drirenaeris.com [cnb.drirenaeris.com]

- 8. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Toxic External Exposure Leading to Ocular Surface Injury - PMC [pmc.ncbi.nlm.nih.gov]

Synonyms for Ethyl 3,5-dinitrobenzoate in chemical literature

An In-depth Technical Guide to Ethyl 3,5-dinitrobenzoate (B1224709)

For researchers, scientists, and professionals in drug development, a thorough understanding of chemical reagents is paramount. This guide provides a comprehensive overview of Ethyl 3,5-dinitrobenzoate, a compound frequently used in the derivatization of alcohols.

Nomenclature and Identification

This compound is an organic compound with the chemical formula C9H8N2O6.[1][2] It is systematically named as the ethyl ester of 3,5-dinitrobenzoic acid. For unambiguous identification in chemical literature and databases, the following identifiers are used:

-

IUPAC Name: this compound[3]

-

Synonyms: 3,5-Dinitrobenzoic acid ethyl ester, Benzoic acid, 3,5-dinitro-, ethyl ester.[2][4]

-

Linear Formula: (O2N)2C6H3CO2C2H5

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Unit | Source |

| Molecular Weight | 240.17 | g/mol | [1][6] |

| Melting Point | 92 - 95 | °C | [4][7][8][9] |

| Boiling Point | 367.1 - 382.88 | °C | [8][9] |

| Density | 1.295 - 1.433 | g/cm³ | [8][9] |

| Flash Point | 171.8 | °C | [9] |

| Water Solubility (log10WS) | -3.43 | mol/L | [10] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 1.680 | [10] |

Experimental Protocols

Synthesis of this compound

A conventional method for the preparation of this compound involves a two-step process starting from 3,5-dinitrobenzoic acid.[7][11]

Step 1: Synthesis of 3,5-Dinitrobenzoyl Chloride

-

In a dry reaction vessel, gently warm a mixture of 5 g of 3,5-dinitrobenzoic acid and 5 g of phosphorus pentachloride.[7]

-

Allow the mixture to cool.

-

Separate the resulting solid 3,5-dinitrobenzoyl chloride from the phosphorus oxychloride by pressing on a porous plate.[7]

Step 2: Esterification

-

Treat the crude 3,5-dinitrobenzoyl chloride with 5 ml of ethyl alcohol.[7]

-

Heat the mixture under reflux at approximately 80°C for 10 minutes.[7]

-

The final product is crystallized from 60% alcohol to yield this compound with a melting point of 92°C.[7]

An alternative, greener synthesis approach involves the direct reaction of 3,5-dinitrobenzoic acid with the alcohol under microwave-assisted conditions in the presence of a few drops of concentrated sulfuric acid.[11] This method avoids the use of hazardous reagents like phosphorus pentachloride or thionyl chloride.[11]

Logical Relationships and Workflows

Conventional Synthesis Workflow

The following diagram illustrates the workflow for the conventional synthesis of this compound.

Caption: Conventional synthesis of this compound.

Application in Alcohol Derivatization

This compound is primarily used as a derivatizing agent for alcohols. The reaction of an unknown alcohol with 3,5-dinitrobenzoyl chloride (often prepared in situ from 3,5-dinitrobenzoic acid) yields a solid ester derivative with a sharp melting point, which can be used for identification.

Caption: Workflow for alcohol identification via derivatization.

References

- 1. scbt.com [scbt.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C9H8N2O6 | CID 69255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,5-Dinitrobenzoic acid ethyl ester | CAS 618-71-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.ie [fishersci.ie]

- 7. prepchem.com [prepchem.com]

- 8. This compound | 618-71-3 [chemicalbook.com]

- 9. Benzoic acid,3,5-dinitro-, ethyl ester | CAS#:618-71-3 | Chemsrc [chemsrc.com]

- 10. This compound (CAS 618-71-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. hansshodhsudha.com [hansshodhsudha.com]

Antifungal Activity of 3,5-Dinitrobenzoate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antifungal activity of 3,5-dinitrobenzoate (B1224709) derivatives. Fungal infections, particularly those caused by Candida species, pose a significant threat to immunocompromised individuals, and the rise of drug-resistant strains necessitates the development of novel antifungal agents.[1][2][3] Derivatives of 3,5-dinitrobenzoic acid have emerged as a promising class of compounds, with several studies demonstrating their potent fungicidal activity.[1][2][3] This document summarizes the quantitative antifungal data, details the experimental protocols for synthesis and evaluation, and visualizes the proposed mechanisms of action.

Quantitative Antifungal Activity

The antifungal efficacy of various 3,5-dinitrobenzoate derivatives has been evaluated against several clinically relevant fungal strains, primarily from the Candida genus. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a key metric for antifungal activity. The data presented below is compiled from multiple studies and showcases the potential of these compounds.

| Derivative | Fungal Strain | MIC (µg/mL) | MIC (mM) | Reference |

| Ethyl 3,5-dinitrobenzoate | Candida albicans | 125 | 0.52 | [1][2][3] |

| Candida krusei | 100 | 4.16 | [1][2][3] | |

| Candida tropicalis | 500 | 2.08 | [1][2][3] | |

| Propyl 3,5-dinitrobenzoate | Not specified | - | - | [1][2][3] |

| Mthis compound (MDNB) | Candida albicans (ATCC 90028) | - | 1.10 | [4] |

| Candida albicans (clinical strains) | - | 0.27 - 1.10 | [4][5] | |

| MDNB Nanoemulsion (MDNB-NE) | Candida albicans (ATCC 90028) | - | 1.10 | [4] |

| Candida albicans (clinical strains) | - | 0.27 - 1.10 | [4][5] |

Note: Studies indicate that esters with shorter alkyl side chains tend to exhibit better biological activity profiles.[1][2][3] Furthermore, nanoemulsion formulations of these derivatives have been shown to be as effective as the free compounds, with potential for improved drug delivery.[4]

Experimental Protocols

Synthesis of 3,5-Dinitrobenzoate Derivatives

The synthesis of 3,5-dinitrobenzoate esters is typically achieved through the esterification of 3,5-dinitrobenzoic acid with the corresponding alcohol. Several methods have been reported, including conventional and microwave-assisted procedures.

Conventional Synthesis (Acid-Catalyzed Esterification): A common method involves the reaction of 3,5-dinitrobenzoic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux.[4]

-

Procedure:

-

Dissolve 3,5-dinitrobenzoic acid in an excess of the desired alcohol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture under reflux for a specified period (e.g., 3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[4]

-

After completion, partially remove the solvent under reduced pressure.

-

Dilute the solution with water and extract the product with an organic solvent (e.g., ethyl acetate).[4]

-

Wash the organic phase with a sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

-

Purify the product by recrystallization.

-

Microwave-Assisted Synthesis: A greener and more rapid approach utilizes microwave irradiation to facilitate the esterification.[6][7]

-

Procedure:

-

Mix 3,5-dinitrobenzoic acid directly with the alcohol.

-

Add a few drops of concentrated sulfuric acid.

-

Subject the mixture to microwave irradiation for a short period.

-

The product can then be isolated and purified as described in the conventional method.

-

Synthesis via Acyl Chloride: An alternative, though less "green," method involves the conversion of 3,5-dinitrobenzoic acid to its more reactive acyl chloride, which is then reacted with the alcohol.[6][7][8]

-

Procedure:

Antifungal Susceptibility Testing

The in vitro antifungal activity of the synthesized compounds is commonly determined using the broth microdilution method, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).[9]

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

-

Perform serial twofold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

-

Prepare a standardized inoculum of the fungal strain to be tested.

-

Add the fungal inoculum to each well of the microtiter plate.

-

Include positive (fungus without compound) and negative (broth only) controls.

-

Incubate the plates at a controlled temperature (e.g., 35-37°C) for a specified period (e.g., 24-48 hours).

-

The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually or by measuring absorbance.

-

Mechanism of Action

Studies suggest that 3,5-dinitrobenzoate derivatives exert their antifungal effects through a multi-target mechanism, primarily involving the disruption of the fungal cell membrane and interference with ergosterol (B1671047) biosynthesis.[1][2][3] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately cell death.

The following diagram illustrates the proposed multi-target mechanism of action for these compounds.

Caption: Proposed multi-target mechanism of 3,5-dinitrobenzoate derivatives.

In silico modeling studies of this compound have suggested potential binding to several enzymes involved in the ergosterol biosynthesis pathway, including ERG1, ERG7, ERG12, and ERG20.[1] This multi-target approach may contribute to the potent fungicidal activity and potentially lower the likelihood of resistance development. Further research is warranted to fully elucidate the intricate molecular interactions and signaling pathways involved in the antifungal action of these promising compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Me | REDI [redi.cedia.edu.ec]

- 3. [PDF] 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies | Semantic Scholar [semanticscholar.org]

- 4. Antifungal activity against Candida albicans of mthis compound loaded nanoemulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antifungal activity against Candida albicans of mthis compound loaded nanoemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. hansshodhsudha.com [hansshodhsudha.com]

- 8. Solved Draw the scheme and mechanism for the | Chegg.com [chegg.com]

- 9. mdpi.com [mdpi.com]

Ethyl 3,5-Dinitrobenzoate: A Versatile Building Block in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 3,5-dinitrobenzoate (B1224709) is a highly functionalized aromatic compound that serves as a pivotal intermediate in a wide array of synthetic transformations. Its unique electronic properties, stemming from the presence of two powerful electron-withdrawing nitro groups and a versatile ethyl ester moiety, make it an attractive starting material for the synthesis of complex molecules, including pharmaceuticals, dyes, and advanced materials. This guide provides a comprehensive overview of its synthesis, key reactions, and detailed experimental protocols, highlighting its role as a strategic building block in organic chemistry.

Physicochemical Properties

Ethyl 3,5-dinitrobenzoate is a stable, solid compound under standard conditions. Its key physical and chemical properties are summarized below.[1][2][3][4]

| Property | Value |

| CAS Number | 618-71-3[2][5] |

| Molecular Formula | C₉H₈N₂O₆[1][2][5] |

| Molecular Weight | 240.17 g/mol [1][2][5] |

| Melting Point | 92-95 °C[2][3][6] |

| Boiling Point | 382.88 °C (estimated)[1][3] |

| Appearance | Solid[2] |

| IUPAC Name | This compound[4] |

| SMILES | CCOC(=O)c1cc(cc(c1)--INVALID-LINK--=O)--INVALID-LINK--=O[2] |

| InChI Key | IBQREHJPMPCXQA-UHFFFAOYSA-N[2][4] |

Synthesis of this compound

The preparation of this compound is typically achieved through the esterification of 3,5-dinitrobenzoic acid. Several methods exist, ranging from traditional acid chloride-based approaches to greener, microwave-assisted protocols.

The primary routes to this compound start from 3,5-dinitrobenzoic acid, which itself is synthesized by the nitration of benzoic acid.[7][8] The subsequent esterification can be performed directly or via an acid chloride intermediate.

-

Conventional Method (via Acid Chloride): This common laboratory method involves converting 3,5-dinitrobenzoic acid to its more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[9][10] The resulting 3,5-dinitrobenzoyl chloride is then reacted with ethanol (B145695) to form the ethyl ester.[6][9] While effective, this method generates hazardous byproducts like HCl, POCl₃, or SO₂.[9][10]

-

Microwave-Assisted Green Synthesis: A more environmentally friendly approach involves the direct Fischer esterification of 3,5-dinitrobenzoic acid with ethanol under microwave irradiation, typically catalyzed by a few drops of concentrated sulfuric acid.[9][10] This method significantly reduces reaction times from hours to minutes and avoids the use of hazardous chlorinating agents.[9][10]

Caption: Synthetic routes to this compound.

Protocol 2.2.1: Conventional Synthesis via Acid Chloride [6][9]

-

Acid Chloride Formation: In a fume hood, gently warm a mixture of 3,5-dinitrobenzoic acid (1.0 g) and phosphorus pentachloride (1.5 g) in a dry boiling tube.

-

Stir the mixture until a liquid is obtained.

-

Separate the crude 3,5-dinitrobenzoyl chloride from the phosphorus oxychloride byproduct.

-

Esterification: Add ethanol (1 mL) to the crude acid chloride in a dry boiling tube fitted with a reflux condenser.

-

Warm the mixture on a water bath for approximately 10-15 minutes.

-

Work-up: Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Filter the solid and wash with a sodium bicarbonate solution to neutralize any remaining acid.

-

Purification: Recrystallize the crude solid from aqueous ethanol to afford pure this compound.

Protocol 2.2.2: Microwave-Assisted Green Synthesis [10]

-

Reaction Setup: In a clean, dry round-bottomed flask suitable for microwave synthesis, mix 3,5-dinitrobenzoic acid (1.0 g) with ethanol (1 mL).

-

Add 1-2 drops of concentrated sulfuric acid as a catalyst.

-

Microwave Irradiation: Heat the mixture in a microwave reactor for 2-5 minutes at 70°C.

-

Work-up: Pour the cooled reaction mixture into ice-cold water, which will cause the ester to precipitate.

-

Filter the solid product and wash thoroughly with an aqueous sodium bicarbonate solution to remove any unreacted 3,5-dinitrobenzoic acid.

-

Purification: Recrystallize the product from an appropriate solvent to obtain pure this compound.

| Method | Reagents | Time | Yield (%) | Notes |

| Conventional | 3,5-Dinitrobenzoic acid, PCl₅, Ethanol | 45-60 min[9] | Good | Generates hazardous byproducts.[9] |

| Microwave | 3,5-Dinitrobenzoic acid, Ethanol, H₂SO₄ (cat.) | 15-20 min[10] | 45-50[9] | Green, energy-efficient method.[10] |

Core Reactions and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its three functional groups: the two nitro groups, the aromatic ring, and the ethyl ester.

Caption: Key synthetic transformations of this compound.

The reduction of the two nitro groups to form Ethyl 3,5-diaminobenzoate is one of the most important transformations of this building block. The resulting aromatic diamine is a precursor to a vast range of heterocyclic compounds, polymers, and dyes.

Common Reducing Agents:

-

Catalytic Hydrogenation: Hydrogen gas (H₂) with a metal catalyst like Palladium on Carbon (Pd/C) or Platinum oxide (PtO₂).

-

Metal/Acid Systems: Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), or Iron (Fe) in acetic acid.

Experimental Protocol 3.1.1: Reduction using SnCl₂/HCl

-

Dissolve this compound in ethanol in a round-bottomed flask.

-

Add a solution of Tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise at 0°C.

-

After the addition, allow the reaction to warm to room temperature and then heat to reflux for several hours until TLC indicates the complete consumption of the starting material.

-

Cool the reaction mixture and neutralize carefully with a saturated solution of sodium bicarbonate or sodium hydroxide (B78521) until the solution is basic.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 3,5-diaminobenzoate.

The benzene (B151609) ring of this compound is highly electron-deficient due to the strong -M effect of the two nitro groups. This activates the ring towards nucleophilic aromatic substitution (SNAr).[11][12] In this reaction, a potent nucleophile attacks an unsubstituted carbon on the ring, leading to the displacement of one of the nitro groups as a nitrite (B80452) ion, or another suitable leaving group if present.

-

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first adds to the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12][13] In the second step, the leaving group (e.g., NO₂) is eliminated, restoring the aromaticity of the ring.[12]

-

Activating Groups: The electron-withdrawing nitro groups are crucial as they stabilize the negative charge of the Meisenheimer complex, particularly when they are positioned ortho or para to the site of attack.[11][12]

-

Common Nucleophiles: Alkoxides (RO⁻), phenoxides (ArO⁻), amines (RNH₂, R₂NH), and thiols (RS⁻) are commonly used nucleophiles.[14]

Table of Potential SNAr Reactions

| Nucleophile | Reagent Example | Expected Product |

| Alkoxide | Sodium Methoxide (NaOMe) | Ethyl 3-methoxy-5-nitrobenzoate |

| Amine | Piperidine | Ethyl 3-nitro-5-(piperidin-1-yl)benzoate |

| Thiolate | Sodium thiophenoxide (NaSPh) | Ethyl 3-nitro-5-(phenylthio)benzoate |

The diamino derivative, Ethyl 3,5-diaminobenzoate, is a key precursor for building complex heterocyclic scaffolds, which are prevalent in medicinal chemistry.[15][16] For example, reaction with carboxylic acids or their derivatives can lead to the formation of benzimidazoles, while reaction with 1,2-dicarbonyl compounds can yield quinoxalines.

Experimental Protocol 3.3.1: General Benzimidazole Synthesis

-

Combine Ethyl 3,5-diaminobenzoate with a chosen aldehyde in ethanol.

-

Add a catalytic amount of an oxidizing agent or simply heat in the presence of air.

-

Reflux the mixture for several hours.

-

Upon completion, cool the reaction and isolate the crude product, which can be purified by crystallization or column chromatography.

This compound is itself a derivative of 3,5-dinitrobenzoic acid, which is widely used to characterize alcohols. The reaction of an unknown alcohol with 3,5-dinitrobenzoyl chloride (derived from the corresponding acid) produces a solid ester derivative with a sharp, characteristic melting point, aiding in the identification of the alcohol.[9]

Table of Reported Melting Points for 3,5-Dinitrobenzoate Derivatives [9]

| Alcohol | Derivative Melting Point (°C) |

| Ethanol | 91-92 |

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its readily tunable functional groups—the nitro groups amenable to reduction and displacement, and the ester group subject to modification—provide multiple handles for molecular elaboration. From the synthesis of complex heterocyclic systems for drug discovery to the creation of novel materials, this compound offers a reliable and strategic starting point for a multitude of synthetic endeavors. The development of greener synthetic protocols for its preparation further enhances its appeal in modern, sustainable chemistry.

References

- 1. This compound | 618-71-3 | FE70670 | Biosynth [biosynth.com]

- 2. This compound 99 618-71-3 [sigmaaldrich.com]

- 3. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | C9H8N2O6 | CID 69255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. prepchem.com [prepchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthesis and Application of 3,5-Dinitrobenzoic Acid_Chemicalbook [chemicalbook.com]

- 9. hansshodhsudha.com [hansshodhsudha.com]

- 10. researchgate.net [researchgate.net]

- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 12. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. mdpi.com [mdpi.com]

- 16. isca.me [isca.me]

A Technical Guide to High-Purity Ethyl 3,5-Dinitrobenzoate for Research Applications

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity Ethyl 3,5-dinitrobenzoate (B1224709), a critical reagent in various chemical and pharmaceutical research applications. This document details commercial suppliers, key chemical and physical properties, and established experimental protocols for its synthesis and use.

Introduction to Ethyl 3,5-Dinitrobenzoate

This compound (CAS No. 618-71-3) is an organic compound widely utilized in analytical chemistry and organic synthesis. Its primary application is as a derivatizing agent for alcohols and phenols. The reaction of an alcohol with 3,5-dinitrobenzoyl chloride (often synthesized in situ from 3,5-dinitrobenzoic acid) yields a solid crystalline ester derivative with a sharp, predictable melting point, facilitating the identification of the original alcohol.[1][2] Additionally, this compound is noted for its use in the formation of charge-transfer complexes and as a potential stabilizer in polymer formulations.[3]

Commercial Suppliers and Product Specifications

High-purity this compound is available from several reputable chemical suppliers. The following tables summarize the offerings from major vendors, providing researchers with a comparative overview of available grades and specifications.

Table 1: Commercial Supplier Overview

| Supplier | Product Name | Purity | CAS No. |

| Sigma-Aldrich | This compound | 99% | 618-71-3 |

| Thermo Scientific | This compound | 98% | 618-71-3 |

| Biosynth | This compound | Not Specified | 618-71-3 |

| Santa Cruz Biotechnology | This compound | Not Specified | 618-71-3 |

| CP Lab Safety | This compound | min 98% | 618-71-3 |

| ChemScene | This compound | ≥98% | 618-71-3 |

Table 2: Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₈N₂O₆ | [3] |

| Molecular Weight | 240.17 g/mol | [3] |

| Melting Point | 92-95 °C | [4] |

| Boiling Point | 382.88 °C (estimate) | |

| Appearance | Solid | |

| Crystal Structure | Monoclinic | [5] |

| Solubility | Soluble in organic solvents | |

| InChI Key | IBQREHJPMPCXQA-UHFFFAOYSA-N |

Key Applications and Experimental Protocols

The utility of this compound spans several areas of chemical research. While its use as a polymer stabilizer is documented, specific industrial protocols are largely proprietary.[6][7] Similarly, its application in forming charge-transfer complexes is noted, but detailed, standardized experimental setups are not widely published.[3] However, its role in synthesis and as a derivatizing agent is well-established with detailed protocols available.

A common laboratory-scale synthesis involves a two-step process starting from 3,5-dinitrobenzoic acid. The first step is the conversion of the carboxylic acid to its more reactive acid chloride, followed by esterification with ethanol.

Protocol: Conventional Synthesis [4][8]

-

Acid Chloride Formation: In a fume hood, gently warm a mixture of 5g of 3,5-dinitrobenzoic acid and 5g of phosphorus pentachloride. The mixture will liquefy.

-

Isolation of Acid Chloride: Allow the mixture to cool. Separate the resulting solid 3,5-dinitrobenzoyl chloride from the liquid phosphorus oxychloride by pressing the solid on a porous plate.

-

Esterification: Treat the crude 3,5-dinitrobenzoyl chloride with 5 mL of ethyl alcohol.

-

Reaction: Gently warm the mixture to approximately 80°C under reflux for 10 minutes.

-

Purification: The final product, this compound, is purified by crystallization from 60% aqueous alcohol. The expected melting point of the purified product is 92°C.[4]

Diagram 1: Conventional Synthesis Workflow

Caption: Workflow for the synthesis of this compound.